2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane
Description
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-7-3-6(9-15-1-2-16-9)4-8(5-7)17-10(12,13)14/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKDJPSYRJVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetal Protection of 3-Bromo-5-(trifluoromethoxy)benzaldehyde
The most widely reported method for synthesizing this compound involves the acetal protection of 3-bromo-5-(trifluoromethoxy)benzaldehyde (CAS 886498-07-3) using ethylene glycol. This precursor, commercially available through suppliers like Thermo Scientific, undergoes cyclic acetal formation under acidic conditions.
Reaction Mechanism
The aldehyde group of 3-bromo-5-(trifluoromethoxy)benzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring. The reaction proceeds via nucleophilic attack of the glycol’s hydroxyl groups on the electrophilic carbonyl carbon, followed by dehydration to yield the cyclic acetal.
Standard Protocol
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Reagents :
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3-Bromo-5-(trifluoromethoxy)benzaldehyde (1 equiv)
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Ethylene glycol (2.5 equiv)
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p-Toluenesulfonic acid (0.1 equiv)
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Toluene (solvent)
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-
Conditions :
Key Data
Alternative Synthetic Approaches
While acetal protection is the dominant method, alternative routes have been explored:
Grignard Reaction with Propargyl Bromides
A modified approach involves the use of propargyl bromides in a Grignard reaction with protected benzaldehyde derivatives. For example, 2-bromobenzaldehyde acetals can react with propargyl bromides under magnesium-mediated conditions to introduce propargyl groups, followed by acetal hydrolysis. However, this method is less efficient for introducing the trifluoromethoxy substituent.
One-Pot Bromination-Acetalization
Preliminary studies suggest that simultaneous bromination and acetalization could streamline the synthesis. However, controlling regioselectivity during bromination remains challenging, often leading to byproducts.
Optimization of Reaction Conditions
Catalyst Selection and Loading
The choice of acid catalyst significantly impacts reaction efficiency. p-Toluenesulfonic acid is preferred due to its strong acidity and low cost, but alternatives like sulfuric acid or Amberlyst-15 have been tested:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| p-Toluenesulfonic acid | 85 | 6 |
| Sulfuric acid | 72 | 8 |
| Amberlyst-15 | 68 | 10 |
Higher catalyst loads (>0.1 equiv) accelerate the reaction but risk side reactions, such as over-dehydration.
Solvent and Temperature Effects
Non-polar solvents like toluene facilitate azeotropic water removal, critical for driving the equilibrium toward acetal formation. Polar aprotic solvents (e.g., acetonitrile) reduce yields due to poor water separation.
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Toluene | 110 | 85 |
| Acetonitrile | 82 | 45 |
| DCM | 40 | 30 |
Elevated temperatures (reflux) are essential for complete conversion, while lower temperatures (<80°C) result in incomplete reactions.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to maintain precise temperature control and minimize side reactions. Key steps include:
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Automated Feed Systems : Ensure stoichiometric precision for ethylene glycol and catalyst.
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In-Line Purification : Chromatography or distillation units integrated into the production line enhance purity (>98%).
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Waste Management : Recovery and recycling of toluene and catalysts reduce environmental impact.
Analytical Characterization and Quality Control
The final product is characterized using:
Chemical Reactions Analysis
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes. Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various oxidizing or reducing agents
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: CHBrFO. Its structure features a dioxolane ring, which is known for its stability and reactivity in organic synthesis. The presence of bromine and trifluoromethoxy groups enhances its potential as a versatile building block in chemical reactions.
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane exhibit promising antitumor properties. The trifluoromethoxy group is known to influence the biological activity of phenolic compounds, enhancing their efficacy against various cancer cell lines. For instance, research has shown that derivatives of dioxolane compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that dioxolane derivatives can exhibit inhibitory effects against a range of bacteria and fungi. This makes them candidates for developing new antimicrobial agents to combat resistant strains.
Agrochemicals
Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for pesticide formulation. The trifluoromethoxy group can enhance the lipophilicity of agrochemical agents, improving their penetration into plant tissues and increasing effectiveness against pests.
Herbicide Applications
Research has explored the use of similar compounds in herbicide formulations. The ability to modify the dioxolane structure allows for the design of selective herbicides that target specific weed species while minimizing damage to crops.
Material Science
Polymer Synthesis
In material science, this compound can serve as a monomer in the synthesis of polymers with tailored properties. The introduction of bromine can facilitate cross-linking reactions, leading to materials with enhanced mechanical strength and thermal stability.
Nanotechnology Applications
The compound's unique properties may also find applications in nanotechnology. Its ability to form stable complexes with metal ions could be exploited in the development of nanomaterials for sensors or catalysts.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Substituent Impact :
- The trifluoromethoxy group (-OCF₃) in the target compound enhances electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilic reactivity compared to analogues with methoxy (-OCH₃) or hydrogen donors .
- Bromine at the 3-position facilitates regioselective cross-coupling reactions, whereas fluorine or methyl groups in analogues (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane) alter electronic density and steric profiles .
Biological Activity
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane (CAS: 1610379-48-0) is a synthetic compound that has garnered attention for its potential biological activities. The presence of bromine and trifluoromethoxy groups in its structure may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.
Chemical Structure
The molecular formula of this compound is . Its structural representation can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain synthesized compounds exhibited IC50 values ranging from 6.46 μM to 6.56 μM against the amyloid beta-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease pathology . This suggests that the compound may possess mechanisms that could inhibit cancer cell proliferation.
Antibacterial Activity
Compounds containing trifluoromethyl groups, like this compound, have also been evaluated for antibacterial properties. In a comprehensive screening, several derivatives demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. However, their effectiveness was noted to be less than standard antibiotics such as streptomycin and ceftazidime .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. The incorporation of trifluoromethyl groups has been shown to enhance the potency of compounds by improving their interaction with biological targets. For example, modifications in the phenyl ring and the introduction of halogen atoms have been linked to increased inhibitory effects on various enzymes and receptors .
Case Studies
A recent investigation into related dioxolane compounds revealed that certain derivatives exhibited potent anti-inflammatory and antitumor activities. These studies utilized various human cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric), reporting moderate to high inhibition rates in cell proliferation assays .
Table: Summary of Biological Activities
Q & A
Basic Research Question
- <sup>1</sup>H NMR : The dioxolane ring protons (δ 4.0–5.0 ppm) appear as a multiplet, while the trifluoromethoxy group (-OCF3) deshields adjacent aromatic protons (δ 7.2–7.8 ppm). Bromine’s inductive effect further splits signals .
- <sup>19</sup>F NMR : A singlet near δ -58 ppm confirms the -OCF3 group .
- Mass Spectrometry : High-resolution ESI-MS shows [M+H]<sup>+</sup> with isotopic patterns characteristic of bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .
What computational methods predict the reactivity of the trifluoromethoxy group in cross-coupling reactions?
Advanced Research Question
Density Functional Theory (DFT) studies reveal that the electron-withdrawing -OCF3 group lowers the LUMO energy of the aryl ring, enhancing electrophilic substitution at the para position. However, steric hindrance from the dioxolane ring may limit accessibility for Suzuki-Miyaura couplings. Basis sets like 6-31G(d) with B3LYP functionals are recommended to model halogen bonding interactions .
How does the dioxolane ring’s stability vary under acidic vs. basic conditions?
Basic Research Question
The 1,3-dioxolane ring is acid-labile due to protonation of the oxygen atoms, leading to ring-opening at pH < 2 (e.g., in HCl/THF). Under basic conditions (pH > 10), the ring remains intact but may undergo nucleophilic attack at the benzylic carbon if strong bases (e.g., LDA) are present. Stability assays in buffered solutions (pH 3–9) show <5% degradation over 24 hours at 25°C .
What contradictions exist in reported synthetic yields, and how can they be mitigated?
Advanced Research Question
Discrepancies in yields (e.g., 50% vs. 75%) arise from impure starting materials (e.g., bromophenol derivatives with residual moisture) or incomplete transacetalization. Purity checks via GC-MS or HPLC are critical. For example, highlights similar compounds requiring rigorous drying of reactants (molecular sieves) and inert atmospheres to suppress oxidation .
Which catalytic systems enable selective functionalization of the bromine substituent?
Advanced Research Question
The bromine atom can undergo Ullmann coupling with CuI/1,10-phenanthroline or Buchwald-Hartwig amination using Pd(dba)2/Xantphos. However, the -OCF3 group may deactivate palladium catalysts, requiring elevated temperatures (80–100°C) . Competing reactions at the dioxolane oxygen are minimized by using bulky ligands (e.g., SPhos) .
How can differential scanning calorimetry (DSC) assess the compound’s thermal stability?
Basic Research Question
DSC thermograms show a melting point between 80–90°C (depending on crystallinity) and decomposition above 200°C. Exothermic peaks near 180°C correlate with dioxolane ring cleavage. Sample preparation under nitrogen is essential to avoid oxidative degradation .
What role does the compound play in designing fluorinated liquid crystals or polymers?
Advanced Research Question
The -OCF3 group enhances dipole moment and thermal stability, making the compound a candidate for liquid crystal matrices. When copolymerized with diols, it forms polyacetals with low dielectric constants (<2.5), suitable for flexible electronics. However, bromine’s bulkiness may reduce mesophase uniformity .
How do solvent polarity and proticity affect its solubility and reactivity?
Basic Research Question
The compound is soluble in aprotic solvents (THF, DCM) but poorly in water or alcohols. In DMSO, hydrogen bonding with the dioxolane oxygen increases solubility (up to 50 mg/mL). Reactivity in SNAr reactions is higher in polar aprotic media (e.g., DMF) due to stabilized transition states .
What strategies minimize racemization when the dioxolane is part of a chiral scaffold?
Advanced Research Question
Chiral dioxolanes derived from enantiopure glycols (e.g., (R,R)-1,2-cyclohexanediol) resist racemization under mild conditions. Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (lipase-catalyzed acetal hydrolysis) achieves >90% ee. CD spectra and chiral HPLC (Chiralpak IA column) are used for analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
